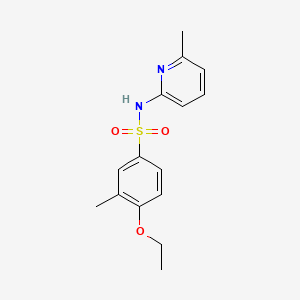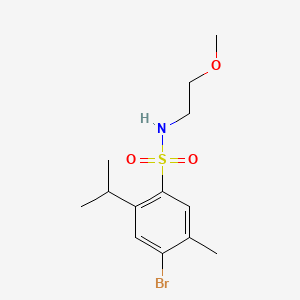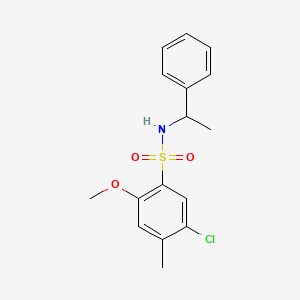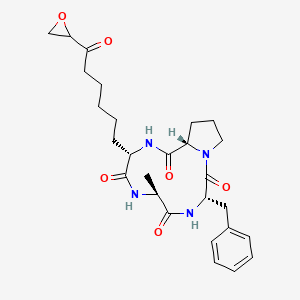
1-Alaninechlamydocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Alaninechlamydocin is an oligopeptide . It is a natural product found in Tolypocladium . It is a fungal metabolite originally isolated from a Great Lakes-derived Tolypocladium sp .
Synthesis Analysis
The cyclic tetrapeptide this compound was purified from a Great Lakes-derived fungal isolate identified as a Tolypocladium sp . Its absolute configuration was determined using a combination of spectroscopic (1H−1H ROESY, ECD, and X-ray diffraction) and chemical (Marfey’s analysis) methods .Molecular Structure Analysis
The molecular formula of this compound is C27H36N4O6 . The molecular weight is 512.6 g/mol . The IUPAC name is (3S,6S,9S,12R)-3-benzyl-6-methyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone .Chemical Reactions Analysis
This compound showed potent antiproliferative/cytotoxic activities in a human pancreatic cancer cell line (MIA PaCa-2) at low-nanomolar concentrations .Physical And Chemical Properties Analysis
The molecular weight of this compound is 512.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 9 .Wissenschaftliche Forschungsanwendungen
HDAC-Hemmung
1-Alaninechlamydocin ist ein potenter Inhibitor von Histon-Deacetylasen (HDACs) {svg_1}. HDACs sind wichtige Regulatoren der Genexpression und wurden in eine Vielzahl von Krankheiten verwickelt {svg_2}. Durch die Hemmung von HDACs kann this compound potenziell die Behandlung dieser Krankheiten beeinflussen {svg_3}.
Krebsbehandlung
This compound hat in einer menschlichen Bauchspeicheldrüsenkrebszelllinie (MIA PaCa-2) bei niedrigen Nanomolarkonzentrationen potente antiproliferative/zytotoxische Aktivitäten gezeigt {svg_4}. Dies deutet darauf hin, dass es als potenzielle Behandlung für bestimmte Krebsarten eingesetzt werden könnte {svg_5}.
Zellzyklusarrest
Es wurde festgestellt, dass this compound einen G2/M-Zellzyklusarrest induziert {svg_6}. Das bedeutet, dass es die Teilung von Zellen an einem bestimmten Punkt stoppen kann, was besonders nützlich sein kann, um das Wachstum von Krebszellen zu verlangsamen {svg_7}.
Apoptoseinduktion
Zusätzlich zur Induktion eines Zellzyklusarrests induziert this compound auch Apoptose {svg_8}. Apoptose ist eine Form des programmierten Zelltods, und die Induktion dieses Prozesses kann dazu beitragen, krebsartige oder anderweitig schädliche Zellen zu eliminieren {svg_9}.
Alzheimer-Krankheitsbehandlung
HDAC-Inhibitoren wie this compound werden zur Behandlung der Alzheimer-Krankheit getestet {svg_10}. Durch die Beeinflussung der Genexpression könnten diese Verbindungen in der Lage sein, einige der Symptome oder den Verlauf dieser Krankheit zu lindern {svg_11}.
Behandlung von Atemwegserkrankungen
HDAC-Inhibitoren werden auch zur Behandlung von Asthma und chronischen Atemwegserkrankungen untersucht {svg_12}. This compound könnte als HDAC-Inhibitor in diesem Zusammenhang möglicherweise verwendet werden {svg_13}.
Wirkmechanismus
Eigenschaften
IUPAC Name |
(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O6/c1-17-24(33)30-20(15-18-9-4-2-5-10-18)27(36)31-14-8-12-21(31)26(35)29-19(25(34)28-17)11-6-3-7-13-22(32)23-16-37-23/h2,4-5,9-10,17,19-21,23H,3,6-8,11-16H2,1H3,(H,28,34)(H,29,35)(H,30,33)/t17-,19-,20-,21-,23?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUPNOLDLHVTB-UKAZWLHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 1-alaninechlamydocin exert its antiproliferative effects?
A1: this compound exhibits potent antiproliferative activity, particularly against the human pancreatic cancer cell line MIA PaCa-2. This activity is attributed to its ability to induce G2/M cell cycle arrest and apoptosis. [] While the exact mechanism remains to be fully elucidated, research suggests that this compound primarily acts by inhibiting histone deacetylase (HDAC) activity. [] HDACs play a crucial role in regulating gene expression by modifying histone proteins, and their inhibition can disrupt cell cycle progression and induce programmed cell death in cancer cells.
Q2: What is known about the structure of this compound?
A2: this compound is a cyclic tetrapeptide, meaning it consists of four amino acids linked in a ring structure. [] While its planar structure was previously known, researchers have now determined its absolute configuration using various spectroscopic techniques, including 1H–1H ROESY, electronic circular dichroism (ECD), and X-ray diffraction, along with chemical methods like Marfey's analysis. [] This comprehensive analysis provides a detailed understanding of the molecule's three-dimensional structure, which is crucial for understanding its interactions with biological targets and designing potential analogs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



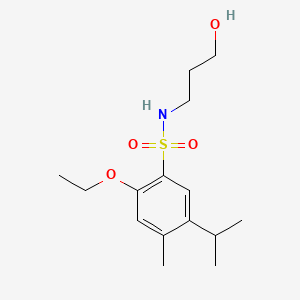
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
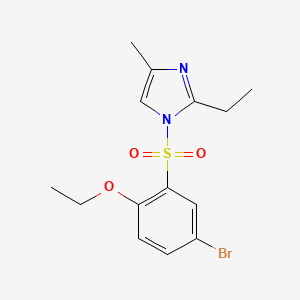
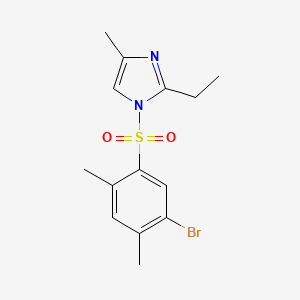
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
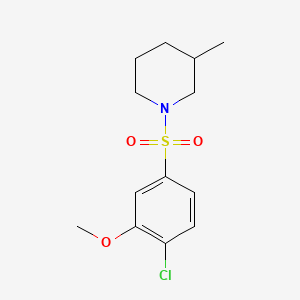
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)
